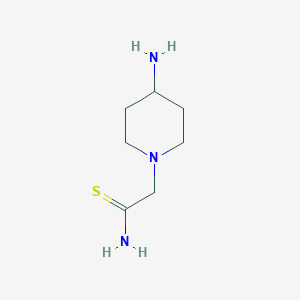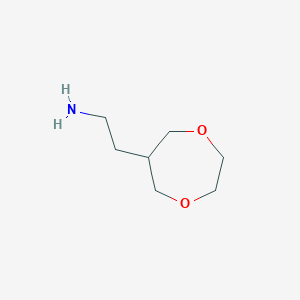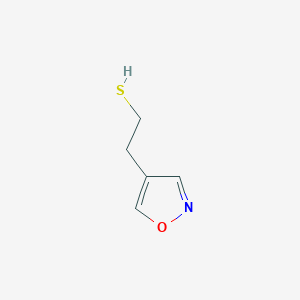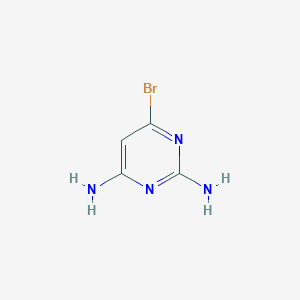
2-(4-Aminopiperidin-1-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)ethanethioamide is a chemical compound with the molecular formula C7H15N3S and a molecular weight of 173.28 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also contains an ethanethioamide group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)ethanethioamide typically involves the reaction of 4-aminopiperidine with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminopiperidin-1-yl)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-(4-Aminopiperidin-1-yl)ethanethioamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Aminopiperidin-1-yl)ethanethioamide can be compared with other similar compounds, such as:
2-(4-Aminopiperidin-1-yl)ethanol: This compound has a similar piperidine ring but contains an ethanol group instead of an ethanethioamide group.
4-Aminopiperidine: This compound lacks the ethanethioamide group and is a simpler structure with only the piperidine ring and an amino group.
The uniqueness of this compound lies in its combination of the piperidine ring and the ethanethioamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H15N3S |
|---|---|
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
2-(4-aminopiperidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C7H15N3S/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |
Clé InChI |
IUMZNGZEKPPORL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)



methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)


